molecular formula C16H8Cl7NO2 B297766 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No. B297766
M. Wt: 494.4 g/mol
InChI Key: MVESEIINECNYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, also known as HCTD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HCTD belongs to a class of compounds called azabicyclooctanes, which are known to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and receptors in the body. 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity. 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may also act by inhibiting the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. In addition, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. In addition, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been extensively studied for its potential applications in scientific research, which means that there is a large body of literature available on its properties and effects. One limitation of using 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a chemotherapeutic agent for cancer. In addition, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione may have potential as a treatment for inflammatory diseases and autoimmune diseases. Further research is needed to fully understand the mechanism of action of 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione and to explore its potential applications in these and other areas of scientific research.

Synthesis Methods

1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione can be synthesized using a variety of methods, including the reaction of 5-chloro-2-methylphenylisocyanate with hexachlorocyclopentadiene in the presence of a base. The resulting product is then treated with an acid to form 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have anti-tumor effects and may have potential as a chemotherapeutic agent. In immunology, 1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has been shown to have immunomodulatory effects and may have potential as a treatment for autoimmune diseases.

properties

Product Name

1,7,8,9,10,10-Hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C16H8Cl7NO2

Molecular Weight

494.4 g/mol

IUPAC Name

1,7,8,9,10,10-hexachloro-4-(5-chloro-2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C16H8Cl7NO2/c1-5-2-3-6(17)4-7(5)24-12(25)8-9(13(24)26)15(21)11(19)10(18)14(8,20)16(15,22)23/h2-4,8-9H,1H3

InChI Key

MVESEIINECNYSB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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